N-cyclopropyl-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
Description
Properties
IUPAC Name |
N-cyclopropyl-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-14(17-12-6-7-12)9-8-13-10-23-16(19-13)20-15(22)18-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,17,21)(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSPRKYGATUUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiocarbamoyl-β-Alanine Preparation
β-Alanine is reacted with thiophosgene in aqueous sodium hydroxide to yield N-thiocarbamoyl-β-alanine (1 ), a critical intermediate for cyclization. The reaction proceeds at 0–5°C to minimize disulfide byproducts, achieving 85–90% yield.
Cyclization with Monochloroacetic Acid
1 is treated with monochloroacetic acid in refluxing acetic acid (90–100°C, 5 h) with sodium acetate as a base, forming 4-(2-carboxyethyl)thiazol-2-amine (2 ). Alternative solvents like dimethylformamide (DMF) or ethanol reduce yields to 70–75% due to incomplete cyclization.
Table 1: Optimization of Thiazole Cyclization
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetic acid | Sodium acetate | 90–100 | 88 |
| DMF | Triethylamine | 90–100 | 72 |
| Ethanol | Sodium carbonate | 78 (reflux) | 68 |
Urea Functionalization at Thiazole 2-Position
The amine group of 2 undergoes urea formation with phenyl isocyanate to install the phenylcarbamoyl moiety.
Phenyl Isocyanate Coupling
2 is dissolved in tetrahydrofuran (THF) and treated with phenyl isocyanate (1.2 equiv) at 25°C for 12 h, yielding 2-[(phenylcarbamoyl)amino]-4-(2-carboxyethyl)thiazole (3 ). Excess isocyanate leads to bis-urea byproducts, necessitating stoichiometric control.
Key Spectral Data for 3 :
-
¹H-NMR (DMSO-d₆) : δ 2.57 (t, J = 7.2 Hz, 2H, CH₂CO), 3.45 (t, J = 7.2 Hz, 2H, NCH₂), 7.32–7.63 (m, 5H, Ar-H).
-
IR (KBr) : 1715 cm⁻¹ (C=O, carboxylic acid), 1660 cm⁻¹ (C=O, urea).
Propanamide Side Chain Formation
The carboxylic acid group of 3 is activated and coupled with cyclopropylamine to form the final amide.
Carbodiimide-Mediated Amidation
3 is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), followed by cyclopropylamine (1.5 equiv) at 0–5°C. The reaction achieves 82% yield after 4 h, with triethylamine (2.0 equiv) neutralizing HCl byproducts.
Table 2: Amidation Solvent Screening
| Solvent | Coupling Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | EDC/HOBt | 82 | 98.5 |
| Chloroform | DCC | 75 | 97.2 |
| THF | HATU | 80 | 98.0 |
Purification and Polymorphic Control
Crude product is purified via solvent-antisolvent crystallization to isolate the desired polymorph.
Crystallization from NMP/Isopropyl Acetate
Dissolving the crude amide in N-methyl-2-pyrrolidone (NMP) at 70°C and adding isopropyl acetate (3:1 v/v) induces crystallization. Cooling to 25°C over 2 h yields needle-like crystals with >99% purity by HPLC.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction confirms the orthorhombic P2₁2₁2₁ space group, with lattice parameters a = 8.92 Å, b = 10.34 Å, c = 12.67 Å. Hydrogen bonding between urea NH and thiazole S stabilizes the crystal lattice.
Methodological Comparisons and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the phenylcarbamoyl moiety, potentially converting it to an amine.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the thiazole ring.
Scientific Research Applications
Cytotoxic Properties
Research indicates that derivatives of 1,3-thiazole, including N-cyclopropyl-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide, exhibit significant cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested :
- HL-60 (human leukemia)
- L1210 (mouse lymphocytic leukemia)
- CHO (Chinese hamster ovary)
The compound demonstrated IC50 values indicating effective growth inhibition, particularly in HL-60 cells with an IC50 of .
Antimicrobial Activity
Preliminary studies suggest that thiazole derivatives possess antimicrobial properties. The presence of the cyclopropyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes .
Anti-inflammatory Effects
Thiazole derivatives have been reported to exhibit anti-inflammatory properties. The incorporation of the phenylcarbamoyl group may contribute to this effect by modulating inflammatory mediators .
| Activity Type | Target Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | HL-60 | 0.12 | |
| Anticancer | L1210 | 1.5 | |
| Anticancer | CHO | 3.4 | |
| Antimicrobial | Various | Not Specified | |
| Anti-inflammatory | Various | Not Specified |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole-based compounds similar to this compound:
- Synthesis and Characterization : A study detailed the synthesis of various thiazole derivatives and their characterization using spectroscopic methods, confirming their structural integrity and purity.
- Biological Evaluation : Another research highlighted the biological evaluation of synthesized compounds against different cancer cell lines, emphasizing their potential as anticancer agents due to favorable IC50 values.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenylcarbamoyl group are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This can lead to downstream effects on cellular pathways, such as the inhibition of inflammatory mediators or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-cyclopropyl-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide and its analogs:
Structural and Functional Divergences
- Core Heterocycles: Unlike analogs in (e.g., 7c–7f), which incorporate 1,3,4-oxadiazole rings, the target compound retains a simpler thiazole scaffold.
- The cyclopropyl moiety (vs. 3-phenylpropyl or 4-fluorobenzyl in analogs) contributes to metabolic stability by resisting oxidative degradation, a critical factor in drug design .
Pharmacological and Physicochemical Comparisons
- Solubility : The target compound’s cyclopropyl group likely improves lipid solubility compared to the polar 1,3,4-oxadiazole-sulfanyl analogs (), as seen in higher logP values for cyclopropyl-containing derivatives .
- Bioactivity : Thiazole-carbamoyl hybrids (e.g., ’s compound with trifluoromethylpyrazine) exhibit kinase inhibition, suggesting the target may share similar mechanisms. However, the absence of electron-withdrawing groups (e.g., CF₃ in ) could reduce potency against specific targets .
Biological Activity
N-cyclopropyl-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a complex organic compound belonging to the class of thiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activity, particularly in the context of cancer therapy and enzyme inhibition. This article explores the synthesis, structure, and biological activity of this compound, supported by relevant data and research findings.
Chemical Structure
The molecular structure of this compound features:
- A thiazole ring that contributes to its biological activity.
- An amide linkage which enhances stability and reactivity.
- Multiple aromatic groups that may influence its interaction with biological targets.
The compound's molecular formula is represented as , with a molecular weight of approximately 299.38 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions, which may include:
- Formation of the thiazole ring through cyclization reactions.
- Coupling reactions to introduce the cyclopropyl and phenylcarbamoyl groups.
- Purification using techniques like recrystallization or chromatography.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant inhibition of cancer cell proliferation. For instance, derivatives have shown effective inhibition on the proliferation of U937 pro-monocytic leukemia cell lines without exhibiting cytotoxicity towards normal cells . This suggests a selective action that could be beneficial in cancer treatment.
Enzyme Inhibition
These compounds may interact with specific enzymes or receptors, potentially acting as inhibitors. Quantitative data regarding their binding affinities can be obtained through various assays such as:
- Enzyme inhibition tests : These tests measure the ability of the compound to inhibit enzyme activity.
- Receptor binding studies : These studies assess how well the compound binds to specific receptors involved in disease pathways.
Case Studies and Research Findings
Several studies have documented the biological activities associated with thiazole derivatives:
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with cellular targets : Such as enzymes or receptors that are critical in cell signaling pathways.
- Induction of apoptosis : The compound may trigger programmed cell death in cancer cells through various biochemical pathways.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
